3-Amino-2,5-dimethylhexanoic acid
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Overview
Description
3-Amino-2,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H17NO2 It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a hexane backbone with two methyl groups at the 2nd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,5-dimethylhexanoic acid typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale Mannich reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,5-dimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
3-Amino-2,5-dimethylhexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-2,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
- 2-Amino-3,5-dimethylhexanoic acid
- 3-Amino-2,2-dimethylhexanoic acid
- 3-(Aminomethyl)-2,5-dimethylhexanoic acid
Comparison: 3-Amino-2,5-dimethylhexanoic acid is unique due to its specific substitution pattern on the hexane backbone. This structural uniqueness can result in different chemical reactivity and biological activity compared to its analogs. For example, the position of the amino and methyl groups can influence the compound’s ability to interact with enzymes and receptors, leading to distinct pharmacological profiles .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-amino-2,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5(2)4-7(9)6(3)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11) |
InChI Key |
QVWXNKPZCBPUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C)C(=O)O)N |
Origin of Product |
United States |
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